SB-612111 Exhibits Superior NOP Receptor Binding Affinity and Functional Antagonist Potency Compared to J-113397
In a direct head-to-head comparison using human recombinant NOP receptors expressed in CHO cell membranes, SB-612111 demonstrated significantly higher binding affinity and functional antagonist potency than the prototypical non-peptide NOP antagonist (±)-J-113397 [1]. SB-612111 produced concentration-dependent displacement of [3H]N/OFQ binding with greater affinity than J-113397, and in functional assays competitively antagonized N/OFQ-stimulated [35S]GTPγS binding with pKB values of 9.70 (SB-612111) versus 8.71 (J-113397). In cAMP accumulation assays, pKB values were 8.63 and 7.95, respectively. Across isolated peripheral tissue preparations, SB-612111 was 2- to 9-fold more potent than J-113397 [2].
| Evidence Dimension | Functional antagonist potency (pKB) at human recombinant NOP receptors – [35S]GTPγS binding |
|---|---|
| Target Compound Data | pKB = 9.70 |
| Comparator Or Baseline | (±)-J-113397: pKB = 8.71 |
| Quantified Difference | SB-612111 pKB is 0.99 log units higher (~9.8-fold greater potency) |
| Conditions | CHO(hNOP) cell membranes, [35S]GTPγS binding assay |
Why This Matters
Higher antagonist potency enables lower experimental compound concentrations, reducing off-target risk and conserving valuable research material.
- [1] Spagnolo B, Carrà G, Fantin M, et al. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111: in vitro studies. J Pharmacol Exp Ther. 2007;321(3):961-967. View Source
- [2] Spagnolo B, et al. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111: in vitro studies. J Pharmacol Exp Ther. 2007;321(3):961-967. Abstract and Results sections. View Source
